molecular formula C30H30ClN3O5 B2814056 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide CAS No. 1185022-71-2

4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

Cat. No. B2814056
CAS RN: 1185022-71-2
M. Wt: 548.04
InChI Key: QJELUKIECUFCSK-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative. Quinazolinones and their derivatives are an important class of compounds with a wide range of pharmacological activities . They are often used in the development of new drugs .


Molecular Structure Analysis

The molecular structure analysis would involve techniques like NMR, FTIR spectroscopy, and MS to determine its structure . X-ray diffraction could be used to confirm the structure of the single crystal .

Scientific Research Applications

Synthetic Methodologies

Research has focused on developing novel synthetic methodologies for quinazoline derivatives, which are of significant interest due to their biological activities. For example, a study by Hidemasa Hikawa et al. (2012) introduced a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols to synthesize 4-phenylquinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting an efficient approach to construct complex quinazoline scaffolds (Hikawa et al., 2012).

Anticancer Research

Quinazoline derivatives have been explored for their potential as anticancer agents. A study by N. Sirisoma et al. (2009) reported on the structure-activity relationship (SAR) of 4-anilinoquinazolines, leading to the discovery of a compound with potent apoptosis-inducing activity and significant efficacy in cancer models. This research underscores the therapeutic potential of quinazoline derivatives in oncology (Sirisoma et al., 2009).

Chemical Synthesis and Scale-Up

The development of practical and scalable synthetic routes for compounds with quinazoline moieties is crucial for their application in drug development. S. Yoshida et al. (2014) described an efficient synthesis of a quinazoline-based molecule, highlighting the importance of sustainable and scalable chemical processes in the pharmaceutical industry (Yoshida et al., 2014).

Antimalarial Activity

Quinazoline derivatives have also been investigated for their antimalarial properties. R. Lutz and J. M. Sanders (1976) synthesized quinoline amino alcohols with potential curative effects against Plasmodium berghei in mice, demonstrating the diverse biological activities of quinazoline compounds (Lutz & Sanders, 1976).

Novel Biological Activities

M. Mphahlele et al. (2016) explored novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for their cytotoxicity against various cancer cell lines, further illustrating the potential of quinazoline derivatives in medicinal chemistry (Mphahlele et al., 2016).

properties

IUPAC Name

4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O5/c1-38-26-15-23-25(16-27(26)39-2)33(18-21-7-3-6-10-24(21)31)30(37)34(29(23)36)17-19-11-13-20(14-12-19)28(35)32-22-8-4-5-9-22/h3,6-7,10-16,22H,4-5,8-9,17-18H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJELUKIECUFCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)NC5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

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